

Comspan Composite Resin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Comspan**
Cat. No.: **B1166857**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comspan is a self-curing, two-paste composite resin luting cement. Its formulation is based on a bisphenol A-glycidyl methacrylate (bis-GMA) resin matrix. This material is primarily designed for the cementation of cast metal resin-bonded retainers, commonly known as Maryland bridges. It is also indicated for the cementation of perforated, electrolytically etched, laboratory chemically etched, or mechanically sandblasted restorations to acid-etched enamel surfaces. The self-curing mechanism initiates upon mixing the base and catalyst pastes, leading to a hardened, insoluble, and durable final restoration.

This technical guide provides an in-depth overview of the core composition, typical material properties, and standardized experimental protocols relevant to the evaluation of bis-GMA based composite resins like **Comspan**. Due to the limited availability of specific proprietary data for **Comspan**, this guide will focus on the general characteristics and testing methodologies for this class of dental materials, providing a robust framework for research and development applications.

Core Composition and Chemistry

Comspan, being a bis-GMA based composite resin, possesses a complex chemical structure that dictates its physical and mechanical properties. The primary components are a resin matrix, inorganic fillers, and a coupling agent.

- **Resin Matrix:** The organic matrix is predominantly composed of bis-GMA, a high molecular weight monomer known for its toughness and low polymerization shrinkage compared to earlier resin systems. To modulate the viscosity of the highly viscous bis-GMA, it is typically blended with lower viscosity dimethacrylate monomers such as triethylene glycol dimethacrylate (TEGDMA). The ratio of these monomers is a critical factor in determining the handling characteristics, polymerization kinetics, and final mechanical properties of the cement. The self-curing nature of **Comspan** is achieved through a chemical initiation system, typically a peroxide-amine redox reaction, present in the two-paste system.
- **Inorganic Filler:** While specific details on the filler composition of **Comspan** are not publicly available, dental composite resins of this class generally utilize a variety of inorganic fillers. These can include silica, quartz, and various glasses (e.g., barium, strontium, or zirconia-based glasses for radiopacity). The filler particles are present in a range of sizes and are surface-treated to ensure a strong bond with the resin matrix. The filler loading and particle size distribution are key determinants of the material's mechanical strength, wear resistance, and handling properties.
- **Coupling Agent:** To create a stable and durable bond between the hydrophilic inorganic filler particles and the hydrophobic organic resin matrix, a coupling agent is employed. Organosilanes are the most common class of coupling agents used in dental composites. They form a chemical bridge between the filler surface and the polymer matrix, preventing water sorption at the interface and enhancing the overall mechanical integrity of the composite.

The polymerization of the bis-GMA resin matrix is a free-radical addition reaction. In a self-curing system like **Comspan**, the mixing of the base paste (containing a peroxide initiator, such as benzoyl peroxide) and the catalyst paste (containing an amine accelerator) triggers the decomposition of the peroxide into free radicals. These free radicals then initiate the polymerization of the methacrylate groups on the bis-GMA and other dimethacrylate monomers, leading to the formation of a highly cross-linked, three-dimensional polymer network.

Material Properties

The following tables summarize the typical range of mechanical and physical properties for bis-GMA based composite resin luting cements. It is important to note that the specific values for

Comspan may vary and the data presented here is for representative purposes for this class of materials.

Mechanical Properties

Property	Typical Value Range	Test Standard
Compressive Strength	150 - 300 MPa	ISO 9917-1
Diametral Tensile Strength	30 - 60 MPa	ANSI/ADA Specification No. 27
Flexural Strength	80 - 160 MPa	ISO 4049
Flexural Modulus	8 - 20 GPa	ISO 4049

Physical Properties

Property	Typical Value Range	Test Standard
Water Sorption	15 - 40 $\mu\text{g}/\text{mm}^3$	ISO 4049
Water Solubility	1 - 7.5 $\mu\text{g}/\text{mm}^3$	ISO 4049
Film Thickness	< 50 μm	ISO 4049

Experimental Protocols

The following sections detail the standardized experimental methodologies for evaluating the key mechanical and physical properties of composite resin cements, primarily based on ISO 4049: "Dentistry — Polymer-based restorative materials".

Compressive Strength Testing

Objective: To determine the ability of the material to withstand compressive loads.

Methodology (based on ISO 9917-1):

- Specimen Preparation: Cylindrical specimens are fabricated using a stainless steel mold, typically with dimensions of 4 mm in diameter and 6 mm in height. The two pastes of the cement are mixed according to the manufacturer's instructions and packed into the mold. The mold is placed between two glass plates to ensure flat and parallel surfaces.

- Curing: As **Comspan** is a self-curing material, the specimens are allowed to set at room temperature for a specified period, as recommended by the manufacturer, to ensure complete polymerization.
- Storage: After removal from the mold, the specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.
- Testing: The specimens are placed in a universal testing machine with their long axis vertical. A compressive load is applied at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.
- Calculation: The compressive strength (σ) is calculated using the formula: $\sigma = F / (\pi * r^2)$, where F is the maximum load at fracture and r is the radius of the specimen.

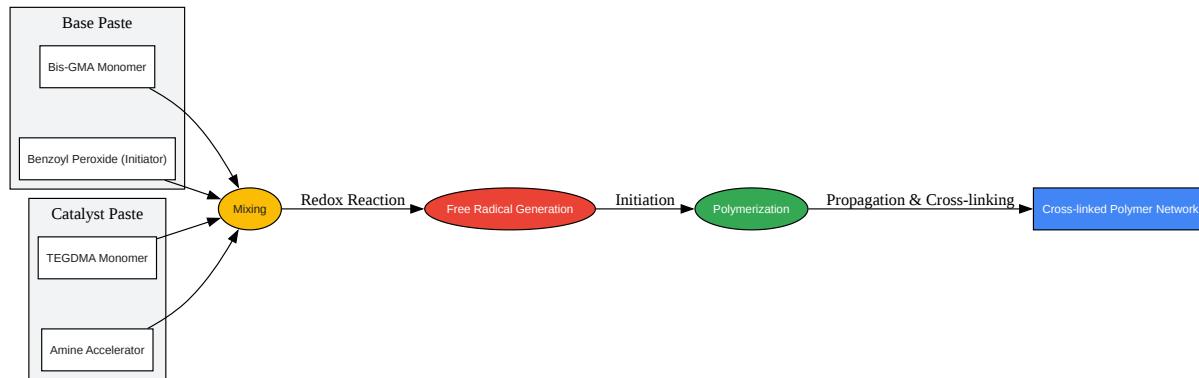
Flexural Strength Testing (Three-Point Bending Test)

Objective: To determine the material's resistance to bending forces, which is indicative of its performance in stress-bearing applications.

Methodology (based on ISO 4049):

- Specimen Preparation: Bar-shaped specimens are prepared using a mold with dimensions of 25 mm x 2 mm x 2 mm. The mixed cement is placed into the mold, and the surfaces are flattened.
- Curing: The specimens are allowed to self-cure for the manufacturer's recommended time.
- Storage: The cured specimens are stored in distilled water at 37°C for 24 hours.
- Testing: The specimen is placed on two supports in a universal testing machine, with a span of 20 mm between the supports. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 mm/min) until fracture occurs.
- Calculation: The flexural strength (σ) is calculated using the formula: $\sigma = (3 * F * L) / (2 * b * h^2)$, where F is the maximum load, L is the span between the supports, b is the width of the specimen, and h is the height of the specimen.

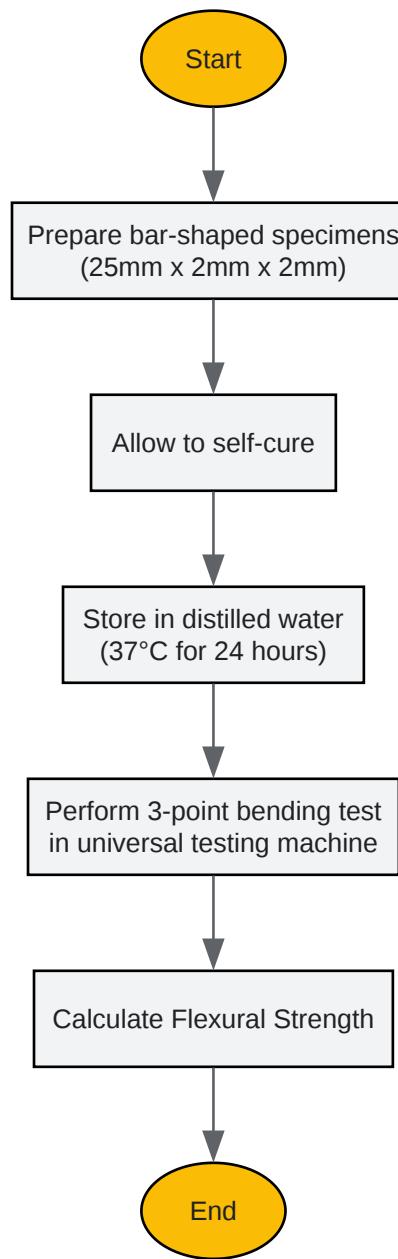
Water Sorption and Solubility Testing


Objective: To determine the amount of water absorbed by the material and the amount of soluble material that leaches out, which are crucial for long-term stability and biocompatibility.

Methodology (based on ISO 4049):

- Specimen Preparation: Disc-shaped specimens are prepared using a mold, typically 15 mm in diameter and 1 mm thick.
- Initial Conditioning: The specimens are placed in a desiccator and weighed at regular intervals until a constant mass (m_1) is achieved.
- Water Immersion: The specimens are then immersed in distilled water at 37°C for 7 days.
- Wet Mass Measurement: After 7 days, the specimens are removed from the water, blotted dry, and weighed to determine the wet mass (m_2).
- Re-conditioning: The specimens are then returned to the desiccator and weighed until a constant mass (m_3) is re-established.
- Calculation:
 - Water Sorption (W_{sp}) is calculated as: $W_{sp} = (m_2 - m_3) / V$, where V is the volume of the specimen.
 - Water Solubility (W_{sl}) is calculated as: $W_{sl} = (m_1 - m_3) / V$.

Visualizations


Polymerization Initiation of a Self-Curing Bis-GMA Resin

[Click to download full resolution via product page](#)

Caption: Initiation of the self-curing polymerization process in a bis-GMA composite resin.

Experimental Workflow for Flexural Strength Testing (ISO 4049)

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Comspan Composite Resin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166857#what-is-comspan-composite-resin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com